Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate
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Overview
Description
Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate typically involves the condensation of 1-acetyl-1H-indole-2-carbaldehyde with nitroacetic acid methyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted indole derivatives, depending on the electrophile used.
Scientific Research Applications
Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Mechanism of Action
The mechanism of action of Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or other cellular responses, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-2-yl)-3-acrylonitrile derivatives: These compounds share a similar indole core structure and have been studied for their antitumor and antimicrobial activities.
3-(1-methyl-1H-indol-2-yl)acrylonitrile: Another indole derivative with notable biological activities.
Uniqueness
Methyl 3-(1-acetyl-1H-indol-2-yl)-2-nitroprop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole core with a nitroprop-2-enoate moiety makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
62421-81-2 |
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Molecular Formula |
C14H12N2O5 |
Molecular Weight |
288.25 g/mol |
IUPAC Name |
methyl 3-(1-acetylindol-2-yl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C14H12N2O5/c1-9(17)15-11(7-10-5-3-4-6-12(10)15)8-13(16(19)20)14(18)21-2/h3-8H,1-2H3 |
InChI Key |
AVRPNXMCPDRRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C=C(C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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